1-(3-Methylphenyl)pyrrolidin-3-ol

Heterocyclic synthesis N-aryl-3-pyrrolidinol Borrowing hydrogen catalysis

Researchers requiring rigid, CNS-accessible fragments often face supply bottlenecks with N-aryl-3-pyrrolidinols due to unreliable synthetic routes. This compound addresses that need: it is produced via a scalable ruthenium-catalyzed borrowing-hydrogen amination-cyclization achieving 90% isolated yield. Key outcomes: - Conformational pre-organization (1 rotatable bond) suits GPCR & ion channel programs. - Free 3-hydroxyl enables direct esterification, etherification, or sulfonylation without protecting-group chemistry. - Cost-effective procurement with batch-to-batch consistency for fragment library assembly.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 5422-64-0
Cat. No. B12118361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)pyrrolidin-3-ol
CAS5422-64-0
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCC(C2)O
InChIInChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)12-6-5-11(13)8-12/h2-4,7,11,13H,5-6,8H2,1H3
InChIKeyRIHJZDZOBOLHMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylphenyl)pyrrolidin-3-ol (CAS 5422-64-0) – Chemical Identity and Procurement Baseline for N-Aryl-3-pyrrolidinol Building Blocks


1-(3-Methylphenyl)pyrrolidin-3-ol (CAS 5422-64-0) is an N-aryl-3-pyrrolidinol featuring a 3-methylphenyl substituent directly attached to the pyrrolidine nitrogen, with a free hydroxyl group at the 3-position [1]. It belongs to a broader class of pyrrolidine-based scaffolds valued in medicinal chemistry for their conformational rigidity, hydrogen-bonding capability, and ability to orient pharmacophoric elements. The compound is accessible via a reported ruthenium-catalyzed borrowing-hydrogen amination-cyclization of 1,2,4-butanetriol with 3-methylaniline, a method that achieves 90% isolated yield under optimized conditions [2]. Its computed logP of 1.9, topological polar surface area of 23.5 Ų, and a single hydrogen bond donor suggest moderate lipophilicity and permeability characteristics typical of CNS-accessible fragments.

Why 1-(3-Methylphenyl)pyrrolidin-3-ol Cannot Be Interchanged with Common Pyrrolidine Analogs – Key Differentiators for Scientific Procurement


Generic substitution among N-aryl-3-pyrrolidinols is unreliable because small structural changes—particularly the position and nature of the aryl substituent, the presence or absence of N-alkyl vs. N-aryl linkage, and the oxidation state at C3—produce quantifiable differences in synthetic accessibility, physicochemical properties, and downstream derivatization potential. For example, the borrowing-hydrogen synthesis protocol tolerates Cl/Br-substituted anilines but is sensitive to electronic effects; the 3-methyl substituent on the phenyl ring provides a specific balance of steric and electronic influence that affects both reaction yield and product logP relative to unsubstituted, 4-methyl, or halogenated analogs [1]. Furthermore, the free 3-hydroxyl group in 1-(3-Methylphenyl)pyrrolidin-3-ol enables esterification, etherification, or oxidation chemistry that is precluded in N-alkyl-3-pyrrolidinols where competing N-oxide formation or quaternization may dominate. The quantitative evidence below demonstrates that this compound occupies a distinct parameter space that cannot be replicated by simply selecting the nearest in-class compound.

Quantitative Evidence Guide – Where 1-(3-Methylphenyl)pyrrolidin-3-ol Diverges Measurably from Its Closest Analogs


Synthetic Yield Advantage: 90% Isolated Yield via Borrowing-Hydrogen Protocol vs. Lower Yields for 4-Methyl and Unsubstituted Phenyl Analogs

In the ruthenium-catalyzed amination-cyclization of 1,2,4-butanetriol with primary aryl amines, 1-(3-methylphenyl)pyrrolidin-3-ol was obtained in 90% isolated yield using the [Ru(p-cymene)Cl₂]₂/XantPhos/Cs₂CO₃ catalytic system in toluene at 120 °C for 49 h [1]. Under identical or closely comparable conditions, the unsubstituted phenyl analog (1-phenylpyrrolidin-3-ol) and the 4-methylphenyl analog (1-(4-methylphenyl)pyrrolidin-3-ol) gave yields of 82% and 78% respectively, as reported in the same study [1]. This represents a 8–12 percentage-point yield advantage for the 3-methylphenyl derivative, which is attributable to the favorable electronic and steric profile of the meta-methyl substituent during the N–C bond-forming and cyclization steps.

Heterocyclic synthesis N-aryl-3-pyrrolidinol Borrowing hydrogen catalysis

Lipophilicity Differentiation: Computed logP of 1.9 for the 3-Methylphenyl Derivative vs. 1.5 for the Unsubstituted Phenyl Analog

The computed XLogP3 value for 1-(3-methylphenyl)pyrrolidin-3-ol is 1.9 [1]. In contrast, the unsubstituted 1-phenylpyrrolidin-3-ol has a computed logP of approximately 1.5 [2]. The 0.4 log unit increase introduced by the meta-methyl group places the compound closer to the optimal logP range of 2–3 commonly associated with balanced aqueous solubility and passive membrane permeability for CNS targets. The 4-methylphenyl isomer, while not having a publicly confirmed computed logP in the same database, is predicted to have a similar logP (~1.9), but its linear geometry differs in shape and electronic distribution, which can influence target binding and metabolic stability differently.

Physicochemical properties Drug-likeness CNS permeability prediction

Single Rotatable Bond Constraint: Conformational Rigidity Advantage over N-Benzyl and N-Alkyl Analogs

1-(3-Methylphenyl)pyrrolidin-3-ol possesses only one rotatable bond (the C–N bond connecting the aryl ring to pyrrolidine), as computed by Cactvs and reported in PubChem [1]. Its closest N-benzyl analog, 1-[(3-methylphenyl)methyl]pyrrolidin-3-ol (CAS 1044766-79-1), contains two rotatable bonds due to the benzylic methylene spacer, increasing conformational entropy [2]. N-alkyl analogs such as 1-methyl-3-phenylpyrrolidin-3-ol possess additional degrees of torsional freedom. Lower rotatable bond count is correlated with higher ligand efficiency and improved oral bioavailability in drug-like molecules, as demonstrated by analyses of the Rule of 3 for fragment-based drug discovery.

Conformational analysis Ligand efficiency Scaffold optimization

Hydrogen Bond Donor/Acceptor Profile: Differentiated Derivatization Potential vs. N-Methyl-3-arylpyrrolidinols Lacking a Free Hydroxyl

1-(3-Methylphenyl)pyrrolidin-3-ol contains one hydrogen bond donor (the 3-OH group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms) [1]. In contrast, N-methyl-3-arylpyrrolidinols—a common comparator class exemplified by (2R,3S)-1,2-dimethyl-3-(naphthalen-2-yl)pyrrolidin-3-ol and its analogs evaluated for analgesic activity—feature a tertiary alcohol at C3, which cannot act as a hydrogen bond donor for esterification or carbamate formation without prior deprotection [2]. The free secondary alcohol in the target compound enables direct, high-yielding functionalization to esters, ethers, sulfonates, or carbamates, expanding the accessible chemical space for structure–activity relationship (SAR) exploration.

Synthetic derivatization Prodrug design Chemical biology probes

Procurement-Relevant Application Scenarios for 1-(3-Methylphenyl)pyrrolidin-3-ol Based on Demonstrated Differentiation


Fragment-Based Drug Discovery Libraries Requiring CNS-Permeable Pyrrolidine Cores

The computed logP of 1.9, a single rotatable bond, and the balanced hydrogen bond donor/acceptor profile of 1-(3-methylphenyl)pyrrolidin-3-ol position it as an ideal fragment-sized scaffold for CNS-targeted library design. Its 90% synthetic yield via the scalable borrowing-hydrogen method [1] ensures cost-effective procurement for fragment library assembly, while the meta-methyl substituent provides a vector for subsequent SAR exploration without the conformational penalty introduced by benzylic spacers in N-benzyl analogs.

Parallel Synthesis and Quick Derivatization for Lead Optimization Programs

The free 3-hydroxyl group enables direct, one-step esterification, etherification, or sulfonylation without protecting-group manipulation—a distinct advantage over N-methyl-3-arylpyrrolidinols that bear tertiary alcohols. This capability supports rapid analog generation in lead optimization, particularly in programs where tuning of metabolic stability or solubility via ester prodrugs is desired [1].

Cost-Sensitive Academic or SME Medicinal Chemistry Projects

The 90% isolated yield reported for the ruthenium-catalyzed amination-cyclization route [1] translates to lower material costs relative to the 78–82% yields for the 4-methylphenyl and unsubstituted phenyl analogs. For academic groups or small biotech companies operating under constrained budgets, this yield differential—amounting to an 8–12% increase in throughput per batch—directly impacts project feasibility and compound availability for in vivo studies.

Conformational Restriction Studies in GPCR or Ion Channel Target Families

With only one rotatable bond, 1-(3-methylphenyl)pyrrolidin-3-ol offers higher conformational pre-organization than N-benzyl or N-alkyl pyrrolidine analogs. This property is particularly valuable in GPCR and ion channel programs where ligand pre-organization correlates with binding affinity and subtype selectivity. The compound can serve as a rigid core for introducing additional substituents at the 3-position or on the phenyl ring to probe binding pocket topology [1].

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